Antiviral Potency and Regiochemical Selectivity in the 2-Chloro-6-phenoxypyrazine Patent Series
The patent US4254125 discloses quantitative antiviral activity for a panel of 2-chloro-6-phenoxypyrazine derivatives evaluated against rhinovirus type 1A (RV-1A), rhinovirus type 2 (RV-2), and coxsackie A21 virus (Cox A21) in tissue culture and in murine infection models [1]. Within this series, the compound bearing a 4-chlorophenoxy substituent (Example 13, i.e., 2-chloro-6-(4-chlorophenoxy)pyrazine) conferred significant in vivo protection against Cox A21 at 400 mg/kg IP (chi-square 17.359, p<0.05) and 600 mg/kg PO (chi-square 4.486) [1]. In contrast, compounds with alternative substituents such as 3-trifluoromethylphenoxy (Example 1) or 4-nitrophenoxy (Example 2) exhibited markedly different or no in vivo efficacy [1]. The target compound, 2-chloro-6-(2-chlorophenyloxy)-pyrazine, is the ortho-chloro positional isomer of Example 13. By class-level inference from the patent SAR, the shift of chlorine from the para to the ortho position is expected to alter both the in vitro antiviral IC₅₀ and the in vivo protective index relative to the para isomer, due to steric hindrance and altered electron density on the phenoxy ring [1]. Precise quantitative data for the ortho isomer itself are not reported in this patent, highlighting a knowledge gap that users must experimentally resolve.
| Evidence Dimension | In vivo antiviral protection (Cox A21 murine model) – IP route |
|---|---|
| Target Compound Data | Not reported in patent US4254125; compound is the ortho-chloro positional isomer of Example 13 |
| Comparator Or Baseline | 2-Chloro-6-(4-chlorophenoxy)pyrazine (Example 13): IP 400 mg/kg, chi-square = 17.359 (significant at 95% confidence) [1] |
| Quantified Difference | Cannot be calculated; direction of potency shift unknown but predicted to be significant based on positional isomerism SAR within the series [1] |
| Conditions | Swiss male mice, 10–12 g; IP challenge with 5–10 LD₅₀ Cox A21 virus; compound administered IP 3 h post-challenge; mortality recorded over 7–10 days; statistical significance assessed by Mantel-Haenszel chi-square test [1] |
Why This Matters
The documented in vivo efficacy of the para-chloro congener establishes a benchmark for the pyrazine series, while the absence of data for the ortho isomer means the target compound occupies a unique, untested position in the antiviral SAR landscape—making it valuable for novel IP generation but requiring de novo biological profiling before use as a positive control.
- [1] US Patent 4254125. 2-Chloro-3-phenoxypyrazines and 2-chloro-6-phenoxypyrazines possessing antiviral activity. Filed 1980, published 1981. Table 3, Example 13. https://patents.justia.com/patent/4254125. View Source
